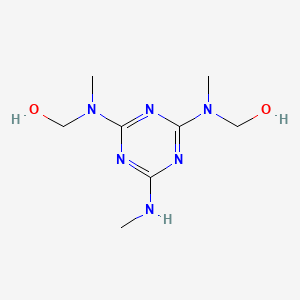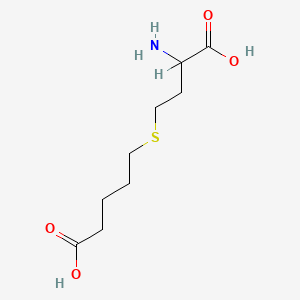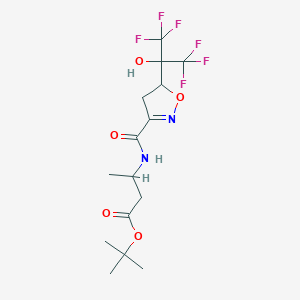![molecular formula C27H26O3 B1668750 Ácido 4-(6-hidroxi-7-triciclo[3.3.1.1<sup>3,7</sup>]dec-1-il-2-naftalenil)benzoico CAS No. 107430-66-0](/img/structure/B1668750.png)
Ácido 4-(6-hidroxi-7-triciclo[3.3.1.13,7]dec-1-il-2-naftalenil)benzoico
Descripción general
Descripción
“4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid” is a compound with the molecular formula C27H26O3 . It is also known by the synonyms CD 1530, CD1530, and CD-1530 . The compound is a member of naphthalenes and benzenes .
Molecular Structure Analysis
The compound has a complex structure that includes a tricyclo[3.3.1.13,7]dec-1-yl group attached to a naphthalenyl group, which is further attached to a benzoic acid group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 398.5 g/mol . It has a XLogP3-AA value of 7.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It is soluble in DCM, toluene, and THF, but insoluble in water .Aplicaciones Científicas De Investigación
Agonista del receptor de ácido retinoico RARγ
CD1530 es un agonista potente y selectivo del receptor de ácido retinoico RARγ . Tiene valores de Kd de 150, 1,500 y 2,750 nM para los receptores RARγ, RARβ y RARα, respectivamente . Esto sugiere que CD1530 podría utilizarse en estudios de investigación centrados en la función y la regulación de estos receptores.
Preservación de las características de las células madre del tendón humano
En varios estudios, se ha demostrado que CD1530 preserva las características de las células madre del tendón humano . Esto sugiere que podría utilizarse en la investigación de la medicina regenerativa, especialmente en estudios centrados en la reparación y la curación de los tendones.
Promoción de la reparación del músculo esquelético lesionado
Se ha demostrado que CD1530 promueve la reparación del músculo esquelético lesionado . Esto indica que podría utilizarse en estudios de investigación centrados en la lesión y la recuperación muscular.
Inhibición de la carcinogénesis oral
En combinación con bexaroteno, se ha demostrado que CD1530 inhibe la carcinogénesis oral . Esto sugiere que podría utilizarse en la investigación del cáncer, especialmente en estudios centrados en la prevención y el tratamiento del cáncer oral.
Mecanismo De Acción
Target of Action
The primary target of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, also known as CD1530, is the retinoic acid receptor RARγ . This receptor is part of the nuclear receptor family of intracellular transcription factors and plays a crucial role in regulating gene expression.
Mode of Action
CD1530 acts as a potent and selective agonist of the RARγ receptor . It binds to the receptor with a Kd value of 150 nM, indicating a high affinity. The binding of CD1530 to RARγ triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences known as retinoic acid response elements (RAREs). This interaction leads to the modulation of gene expression.
Pharmacokinetics
The compound is soluble in dmso at 20 mg/ml , suggesting it may have good bioavailability
Result of Action
CD1530 has been shown to have several effects at the molecular and cellular levels. For instance, it has been found to preserve human tendon stem cell characteristics and promote repair of injured skeletal muscle . Additionally, when used in combination with bexarotene, CD1530 has been shown to inhibit oral carcinogenesis .
Action Environment
Its stability could be affected by storage conditions, with the recommended storage temperature being 2-8°C .
Análisis Bioquímico
Biochemical Properties
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is a potent and selective agonist of the retinoic acid receptor RARγ, with Kd values of 150 nM for RARγ, 1,500 nM for RARβ, and 2,750 nM for RARα . This compound interacts with retinoic acid receptors, which are nuclear hormone receptors involved in regulating gene expression. The interaction between 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid and these receptors leads to the modulation of various biochemical pathways, influencing cellular differentiation, proliferation, and apoptosis.
Cellular Effects
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid has been shown to preserve human tendon stem cell characteristics and promote the repair of injured skeletal muscle . It also plays a role in inhibiting oral carcinogenesis when used in combination with bexarotene . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating retinoic acid receptors, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid involves its binding to retinoic acid receptors, particularly RARγ . This binding leads to the activation of these receptors, which then regulate the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The compound’s selective agonist activity towards RARγ makes it a valuable tool for studying the specific roles of this receptor in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, allowing for sustained modulation of retinoic acid receptor activity
Dosage Effects in Animal Models
The effects of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively activates retinoic acid receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies have shown that the compound can preserve tendon stem cell characteristics and promote muscle repair at optimal dosages .
Metabolic Pathways
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is involved in metabolic pathways regulated by retinoic acid receptors. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . Its role in these pathways contributes to its effects on cellular differentiation, proliferation, and apoptosis, making it a valuable tool for studying metabolic regulation in various biological contexts.
Transport and Distribution
The transport and distribution of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is localized in specific subcellular compartments, where it exerts its effects on retinoic acid receptors The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function and activity
Propiedades
IUPAC Name |
4-[7-(1-adamantyl)-6-hydroxynaphthalen-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c28-25-12-22-6-5-21(19-1-3-20(4-2-19)26(29)30)10-23(22)11-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGNUWOMLYNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)C6=CC=C(C=C6)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433279 | |
| Record name | CD 1530 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107430-66-0 | |
| Record name | CD 1530 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)


![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)


![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)